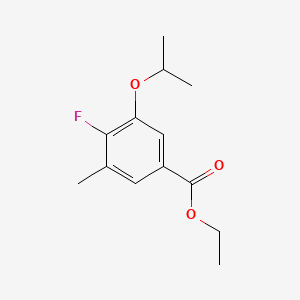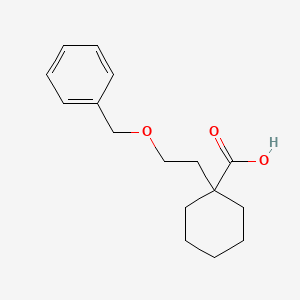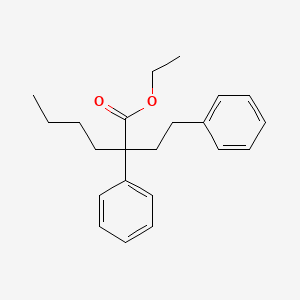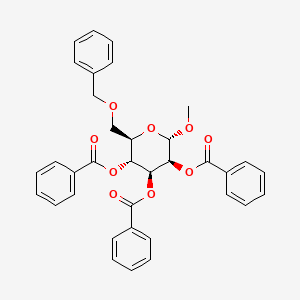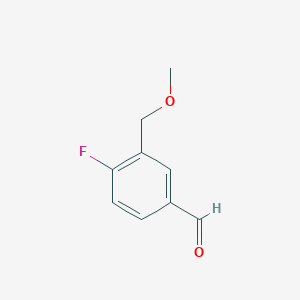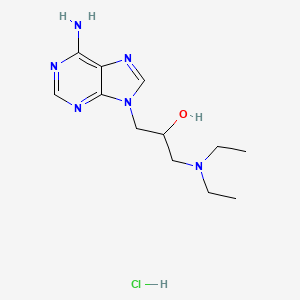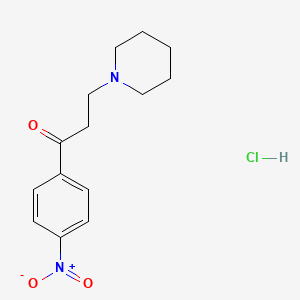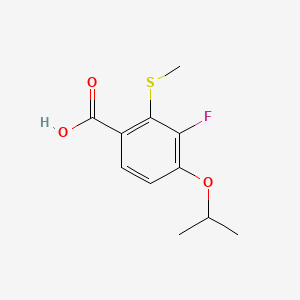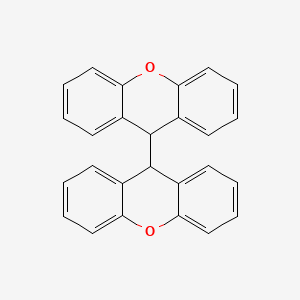
4-(2-Cyanopropanoyl)cubane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyanopropanoyl)cubane-1-carbonitrile is a compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol It belongs to the family of cubane derivatives, which are known for their unique cubic structure consisting of eight carbon atoms at the corners of a cube
Preparation Methods
The synthesis of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the reaction of cubane-1,4-dicarboxylic acid with appropriate reagents to introduce the cyanopropanoyl and carbonitrile groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2-Cyanopropanoyl)cubane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Cyanopropanoyl)cubane-1-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex cubane derivatives . In biology, it may be investigated for its potential as a drug candidate due to its unique structure and properties. In medicine, it could be explored for its potential therapeutic effects, while in industry, it may find applications in the development of new materials or catalysts .
Mechanism of Action
The mechanism of action of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Cyanopropanoyl)cubane-1-carbonitrile can be compared with other cubane derivatives, such as cubane-1,4-dicarboxylic acid and methyl 4-cyanocubane-1-carboxylate These compounds share the cubic structure but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
CAS No. |
2167832-71-3 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(2-cyanopropanoyl)cubane-1-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-4(2-14)11(16)13-8-5-9(13)7-10(13)6(8)12(5,7)3-15/h4-10H,1H3 |
InChI Key |
UREVHMRGRXAASF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C12C3C4C1C5C2C3C45C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



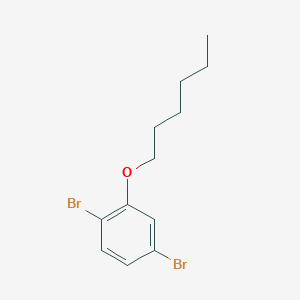
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
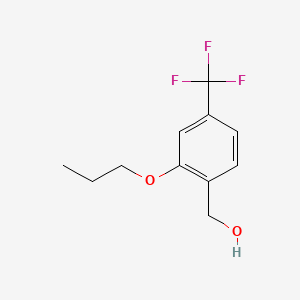
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
